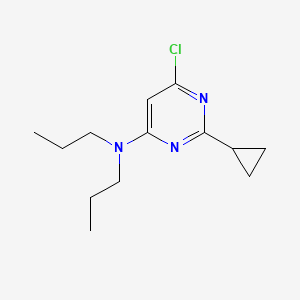

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine

CAS No.: 1534172-92-3

Cat. No.: VC3089540

Molecular Formula: C13H20ClN3

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1534172-92-3 |

|---|---|

| Molecular Formula | C13H20ClN3 |

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H20ClN3/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | WZOBRYRGEWGHCC-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl |

| Canonical SMILES | CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

6-Chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine exhibits a complex molecular structure that combines multiple functional groups on a pyrimidine ring. The compound can be viewed as a derivative of pyrimidine with the following key structural features:

-

A pyrimidine ring as the core structure

-

A chlorine substituent at position 6

-

A cyclopropyl group at position 2

-

An N,N-dipropylamine group at position 4

This structural arrangement shares similarities with 6-chloro-N,N-dipropylpyrimidin-4-amine (CAS# 951885-40-8), which has a molecular formula of C10H16ClN3 and a molecular weight of 213.70700 . The addition of the cyclopropyl group at position 2 would modify both the formula and molecular weight.

Chemical Reactivity

The presence of a chlorine atom at position 6 makes this compound susceptible to nucleophilic substitution reactions, which is a characteristic property of chlorinated pyrimidines. The cyclopropyl group at position 2 and the N,N-dipropylamine at position 4 would influence the electronic distribution in the molecule, potentially affecting its reactivity and stability.

The compound's reactivity would be expected to be similar to that of 6-chloro-2-cyclopropylpyrimidin-4-amine, which exhibits characteristic reactions of pyrimidines bearing chlorine and amino substituents . The N,N-dipropyl group would provide additional lipophilicity and potentially influence the compound's solubility and membrane permeability.

Synthesis Methods

Reaction Conditions

Based on the synthesis methods described for similar compounds, the reaction conditions for producing 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine would likely involve the following key parameters:

-

Solvents: Mixed solvents such as dioxane and water (3:2 ratio) have been used for similar reactions

-

Catalysts: Tetratriphenylphosphine palladium has been effectively employed

-

Temperature: The optimal reaction temperature would likely be in the range of 50-70°C

-

Reaction time: Approximately 18-20 hours based on similar synthesis methods

-

Inert atmosphere: Nitrogen bubbling for deoxygenation would be necessary

Table 1: Typical Reaction Conditions for the Synthesis of Chlorinated Cyclopropyl Pyrimidines

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Dioxane/Water (3:2) | Mixed solvent system provides appropriate solubility |

| Catalyst | Tetratriphenylphosphine palladium | Effective for Suzuki coupling reactions |

| Temperature | 50-70°C | Optimal range for reaction completion |

| Duration | 18-20 hours | Monitored by TLC for completion |

| Atmosphere | Nitrogen | Prevents oxidation of reagents |

| Purification | Silica gel column chromatography | Yields high-purity product |

The reaction would typically be monitored using thin-layer chromatography (TLC) to determine completion, followed by purification steps including filtration, solvent removal, extraction with ethyl acetate, and column chromatography .

Structure-Activity Relationships

Effect of Substituents

The specific combination of substituents in 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine would significantly influence its physicochemical properties and biological activities. The effects of individual substituents can be summarized as follows:

Table 2: Influence of Structural Elements on Compound Properties

| Structural Element | Position | Potential Influence on Properties |

|---|---|---|

| Chlorine | 6 | Enhances lipophilicity, provides site for nucleophilic substitution, may contribute to biological activity |

| Cyclopropyl | 2 | Small, rigid hydrophobic group that may enhance binding to biological targets |

| N,N-dipropyl | 4 | Increases lipophilicity, may influence membrane permeability and receptor interactions |

| Pyrimidine core | - | Provides hydrogen bond acceptors, basis for potential biological activity |

The combined effect of these substituents would yield a compound with distinct chemical and biological properties that could be exploited for various applications.

Comparison with Similar Compounds

Several structurally related compounds provide insight into how 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine might behave. For instance, 6-chloro-2-cyclopropylpyrimidin-4-amine (C7H8ClN3) has a molecular weight of 169.61 g/mol , while 6-chloro-2-cyclopropyl-5-methyl-N-propan-2-ylpyrimidin-4-amine (C11H16ClN3) has a molecular weight of 225.72 g/mol .

These comparisons suggest that 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine would have intermediate properties between simple pyrimidines and more complex derivatives, potentially combining favorable aspects of both.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume